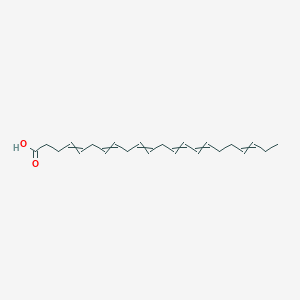
Docosa-4,7,10,13,15,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Docosa-4,7,10,13,15,19-hexaenoic acid can be synthesized through various methods. One common method involves the elongation and desaturation of alpha-linolenic acid, a shorter omega-3 fatty acid . This process involves a series of enzyme-catalyzed reactions that add carbon atoms and introduce double bonds at specific positions along the fatty acid chain . Industrial production methods often involve the extraction of docosahexaenoic acid from fish oil or algae oil, which are rich sources of this compound .
Chemical Reactions Analysis
Docosa-4,7,10,13,15,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxygen, hydrogen, and halogens . For example, oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, such as hydroperoxides and aldehydes . Reduction reactions can convert docosahexaenoic acid into saturated fatty acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Docosa-4,7,10,13,15,19-hexaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it plays a crucial role in the structure and function of cell membranes, particularly in the brain and retina . In medicine, docosahexaenoic acid is studied for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions . In industry, it is used in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of docosa-4,7,10,13,15,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins . It modulates the activity of various ion channels, receptors, and enzymes, thereby affecting cellular signaling pathways . For example, docosahexaenoic acid can activate retinoid X receptors and modulate the transport of choline, glycine, and taurine . It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation .
Comparison with Similar Compounds
Docosa-4,7,10,13,15,19-hexaenoic acid is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific role in the brain and retina . Similar compounds include eicosapentaenoic acid and alpha-linolenic acid . Eicosapentaenoic acid has five double bonds and is also an omega-3 fatty acid, but it is less abundant in the brain and retina compared to docosahexaenoic acid . Alpha-linolenic acid has three double bonds and serves as a precursor for the synthesis of both docosahexaenoic acid and eicosapentaenoic acid .
Properties
CAS No. |
149234-03-7 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
docosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-10,12-13,15-16,18-19H,2,5-6,11,14,17,20-21H2,1H3,(H,23,24) |
InChI Key |
XXWWZPCJYDKKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


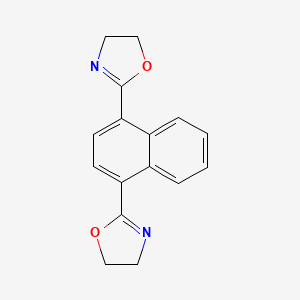
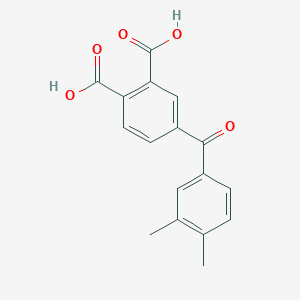
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)

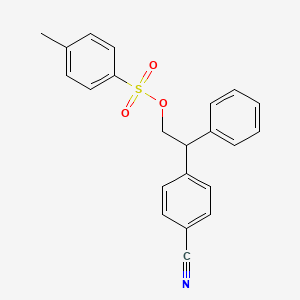
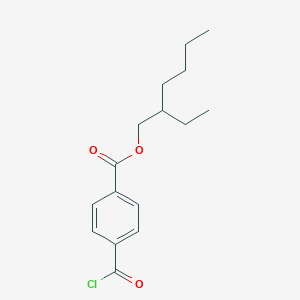

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
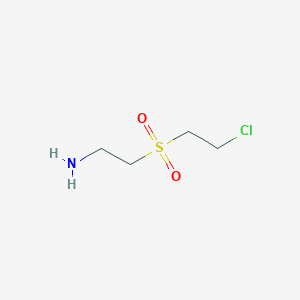
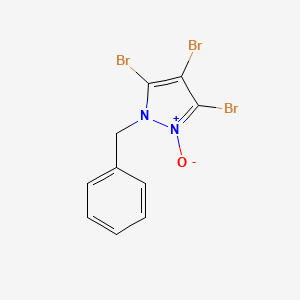
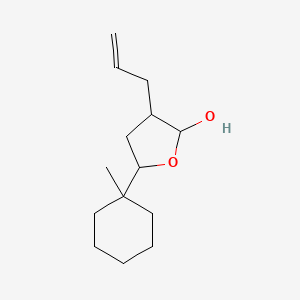
phosphanium nitrate](/img/structure/B14262546.png)
